REACTION_SMILES
|
[I:13][CH2:14][CH2:15][CH3:16].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH3:12])[nH:7][cH:8]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH3:12])[n:7]([CH2:14][CH2:15][CH3:16])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc([N+](=O)[O-])c[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCn1cc([N+](=O)[O-])cc1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |